molecular formula C8H4Cl2F2O2 B1447418 4,5-Dichloro-2-(difluoromethoxy)benzaldehyde CAS No. 1803787-21-4

4,5-Dichloro-2-(difluoromethoxy)benzaldehyde

Cat. No. B1447418
M. Wt: 241.02 g/mol
InChI Key: MQLTYVNZIXUEQB-UHFFFAOYSA-N
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Description

4,5-Dichloro-2-(difluoromethoxy)benzaldehyde is a chemical compound with the following properties:



  • Chemical Formula : C<sub>8</sub>H<sub>4</sub>Cl<sub>2</sub>F<sub>2</sub>O<sub>2</sub>

  • Molecular Weight : 241.02 g/mol

  • CAS Number : 1803787-21-4

  • IUPAC Name : 4,5-dichloro-2-(difluoromethoxy)benzaldehyde

  • InChI Code : 1S/C8H5ClF2O2/c9-6-1-2-7 (13-8 (10)11)5 (3-6)4-12/h1-4,8H

  • Physical Form : Solid-liquid mixture

  • Storage Temperature : 4°C, stored under nitrogen

  • Purity : 98%



Synthesis Analysis

The synthetic route for 4,5-Dichloro-2-(difluoromethoxy)benzaldehyde involves specific reagents and conditions. Unfortunately, I do not have access to specific papers detailing the synthesis. However, further research in the literature may provide insights into its preparation.



Molecular Structure Analysis

The compound’s molecular structure consists of a benzene ring with two chlorine atoms (at positions 4 and 5), a difluoromethoxy group (attached to position 2), and an aldehyde functional group (attached to the benzene ring). Refer to the ChemSpider entry for a visual representation.



Chemical Reactions Analysis

The compound may participate in various chemical reactions, including:



  • Aromatic Substitution : The chlorine atoms can undergo substitution reactions.

  • Condensation Reactions : The aldehyde group may react with nucleophiles.

  • Reduction : The aldehyde group can be reduced to an alcohol.



Physical And Chemical Properties Analysis


  • Melting Point : Not specified in the available data.

  • Solubility : Solubility in various solvents.

  • Boiling Point : Not specified in the available data.

  • Density : Not specified in the available data.


Safety And Hazards


  • Hazard Statements : H302 (Harmful if swallowed).

  • Safety Precautions : Avoid ingestion. Handle with care.

  • Country of Origin : China (CN)


Future Directions

Research avenues for 4,5-Dichloro-2-(difluoromethoxy)benzaldehyde include:



  • Biological Activity : Investigate potential applications in pharmaceuticals or agrochemicals.

  • Synthetic Modifications : Explore derivatization for improved properties.

  • Toxicology Studies : Assess safety profiles and environmental impact.


Please note that this analysis is based on available data, and further research is recommended to deepen our understanding of this compound.


properties

IUPAC Name

4,5-dichloro-2-(difluoromethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2F2O2/c9-5-1-4(3-13)7(2-6(5)10)14-8(11)12/h1-3,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQLTYVNZIXUEQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)OC(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dichloro-2-(difluoromethoxy)benzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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